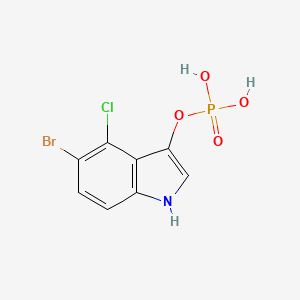

5-Bromo-4-chloro-3-indoxyl phosphate

Description

Historical Development and Significance of Indoxyl Derivatives as Enzyme Substrates

The history of indoxyl derivatives in biochemical research is intrinsically linked to the study of indigo (B80030) dye. wikipedia.org Indigo, a pigment with a long history of use in textiles, is formed from the oxidation of indoxyl. researchgate.netmdpi.comnih.gov The chemistry of indole (B1671886) and its derivatives began to be unraveled in the 19th century, with significant contributions from Adolf von Baeyer who first synthesized indole from oxindole (B195798) in 1866. wikipedia.org This foundational work laid the groundwork for the later development of synthetic indoxyl-based compounds for various applications.

In the early 20th century, the focus of indole chemistry expanded beyond dyes to include the study of important biological molecules like the amino acid tryptophan and various alkaloids. wikipedia.org The realization that enzymes could act on specific substrates to produce colored products led to the development of chromogenic assays. The first chromogenic peptide substrates were introduced in the early 1970s, initially for studying the coagulation system. nih.govdiapharma.com This innovation opened the door for the synthesis of a wide range of chromogenic substrates for different enzymes, including those based on the indoxyl scaffold. nih.gov

The core principle behind using indoxyl derivatives as enzyme substrates lies in the enzymatic cleavage of a protecting group from the indoxyl moiety. This releases the unstable indoxyl molecule, which then undergoes rapid oxidation and dimerization to form a colored indigo precipitate. researchgate.netnih.gov This reaction provides a highly localized and stable signal, making it ideal for various detection methods. The versatility of this system allowed for the development of substrates for a variety of enzymes by modifying the protecting group attached to the indoxyl core.

Role of 5-Bromo-4-chloro-3-indoxyl Phosphate (B84403) (BCIP) as a Chromogenic Substrate

5-Bromo-4-chloro-3-indoxyl phosphate, commonly known as BCIP, is a synthetic chromogenic substrate specifically designed for the detection of alkaline phosphatase (AP) activity. wikipedia.orgbionity.com It is an aryl phosphate derivative of indoxyl, where the indole ring is substituted with bromine and chlorine atoms at positions 5 and 4, respectively. nih.gov The phosphate group at the 3-position of the indole ring makes the molecule stable and soluble. sigmaaldrich.com

The chromogenic properties of BCIP are activated upon enzymatic hydrolysis by alkaline phosphatase. thermofisher.com AP cleaves the phosphate group from the BCIP molecule, resulting in the formation of 5-bromo-4-chloro-3-indoxyl. wikipedia.org This intermediate product is highly reactive and undergoes rapid oxidation. wikipedia.org This oxidation can be facilitated by atmospheric oxygen or, more commonly in laboratory applications, by an oxidizing agent like nitro blue tetrazolium (NBT). wikipedia.orgbionity.com

The oxidation of 5-bromo-4-chloro-3-indoxyl leads to its dimerization, forming an intensely colored, insoluble dark blue to purple precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.orgbiocompare.com When NBT is used in conjunction with BCIP, it is simultaneously reduced to an insoluble dark blue diformazan precipitate, which further enhances the signal intensity. wikipedia.org This combined BCIP/NBT substrate system produces a sharp, well-defined precipitate at the site of alkaline phosphatase activity, providing a highly sensitive and stable visual signal. thermofisher.comsigmaaldrich.com

Table 1: Chemical Properties of this compound (BCIP)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₆BrClNO₄P | wikipedia.orgnih.gov |

| Molar Mass | 326.47 g/mol | wikipedia.orgnih.gov |

| Appearance | White to off-white crystalline powder | srlchem.combio-world.com |

| Solubility (Disodium Salt) | Soluble in water | sigmaaldrich.comsrlchem.com |

| Solubility (p-Toluidine Salt) | Soluble in DMF | biotium.comsigmaaldrich.com |

Overview of its Application in Biological Detection Systems

The high sensitivity and stability of the colored precipitate formed by the BCIP/NBT system have made it an invaluable tool in a wide array of biological detection systems. biocompare.combiotium.com Its primary use is for the visualization of alkaline phosphatase-labeled probes in various molecular and cellular biology techniques. biotium.combiotium.com

Western Blotting: In Western blotting, BCIP/NBT is a widely used chromogenic substrate for the detection of proteins immobilized on membranes like nitrocellulose or PVDF. thermofisher.comsigmaaldrich.comclinisciences.com After the target protein is bound by a primary antibody, a secondary antibody conjugated to alkaline phosphatase is introduced. The addition of BCIP/NBT results in the formation of a colored precipitate on the membrane at the location of the target protein, allowing for its identification. seracare.com

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): BCIP/NBT is also extensively used in IHC and ICC to visualize the localization of specific antigens in tissue sections and cells, respectively. antibodiesinc.com3hbiomedical.combiomeda.com The principle is similar to Western blotting, where an alkaline phosphatase-conjugated antibody binds to the target antigen. The subsequent reaction with BCIP/NBT produces a distinct purple-blue stain at the site of the antigen, providing spatial information about protein expression within the cellular or tissue context. antibodiesinc.com

In Situ Hybridization (ISH): In ISH techniques, BCIP/NBT is employed to detect specific nucleic acid sequences (DNA or RNA) within cells or tissues. biotium.comantibodiesinc.com A nucleic acid probe labeled with a molecule that can be recognized by an alkaline phosphatase conjugate is hybridized to the target sequence. The addition of BCIP/NBT then reveals the location of the target nucleic acid as a colored precipitate.

Enzyme-Linked Immunosorbent Assay (ELISA): While less common than in blotting and staining techniques, BCIP can also be adapted for use in certain ELISA formats where a precipitating substrate is desired. interchim.frbiopioneer.in It is particularly useful in ELISpot assays, which are designed to enumerate individual cells secreting a specific protein. mabtech.com

Table 2: Applications of BCIP in Biological Detection Systems

| Application | Description | Source |

|---|---|---|

| Western Blotting | Detection of specific proteins transferred to a membrane. | thermofisher.combiocompare.comsigmaaldrich.com |

| Immunohistochemistry (IHC) | Localization of antigens in tissue sections. | biocompare.comantibodiesinc.com3hbiomedical.com |

| Immunocytochemistry (ICC) | Localization of antigens within individual cells. | antibodiesinc.com |

| In Situ Hybridization (ISH) | Detection of specific nucleic acid sequences in cells or tissues. | biotium.comantibodiesinc.com |

| ELISpot | Enumeration of single cells secreting a specific analyte. | mabtech.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXMUCSWCMTJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191744 | |

| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38404-93-2 | |

| Record name | 5-Bromo-4-chloro-3-indolyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38404-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038404932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ64NZV99J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Biochemistry of 5 Bromo 4 Chloro 3 Indoxyl Phosphate Interactions

Enzymatic Hydrolysis by Phosphatases

The foundational step in the detection system involving BCIP is its enzymatic hydrolysis. BCIP serves as a substrate for phosphatase enzymes, which catalyze the cleavage of its phosphate (B84403) group. abmgood.comcymitquimica.comcaymanchem.comnih.gov This reaction is the trigger for the subsequent color-forming cascade. The process is widely employed in various assays, including Western blotting, immunohistochemistry (IHC), and in situ hybridization, to visualize the location and activity of these enzymes. wikipedia.orgpubcompare.aibiocompare.com

Specificity for Alkaline Phosphatase (AP) Catalysis

BCIP is preeminently used as a substrate for alkaline phosphatase (AP). nih.govwikipedia.orgpubcompare.aibiocompare.com AP, an enzyme commonly conjugated to antibodies or other probes in immunoassays, efficiently catalyzes the hydrolysis of the phosphate ester bond in the BCIP molecule. wikipedia.orgkementec.compubcompare.ai The reaction is highly specific and forms the basis for sensitive detection in techniques like ELISA, Western blotting, and IHC. pubcompare.aipubcompare.ai

The catalytic efficiency of AP on BCIP is pH-dependent, with optimal activity occurring under alkaline conditions, typically around pH 9.0-9.6. kementec.compromega.comsigmaaldrich.com Consequently, detection systems using BCIP/AP are performed in buffers such as Tris-buffered saline (TBS). kementec.comsigmaaldrich.com It is critical to avoid phosphate-based buffers, as inorganic phosphate is a potent inhibitor of alkaline phosphatase, which can lead to a significant loss of enzyme activity and failed detection. kementec.commerckmillipore.com

Dephosphorylation Reaction Kinetics

The dephosphorylation of BCIP by alkaline phosphatase is a time-dependent enzymatic reaction. The reaction proceeds at a steady rate, which allows for controlled development of the colorimetric signal. researchgate.net The kinetics are influenced by several factors, including the concentration of the AP enzyme, the concentration of the BCIP substrate, temperature, and pH. kementec.com

In typical applications, a visible precipitate forms within 5 to 30 minutes of incubation, although this can vary. kementec.com Very high concentrations of alkaline phosphatase can lead to rapid color development, which may cause the precipitate to flake off the membrane, while low enzyme concentrations may result in slow color development and potential background staining. kementec.com The rate of the reaction can be monitored to provide semi-quantitative information about the amount of enzyme present. For instance, the rate of formation of the colored product can be measured over time. While specific kinetic constants (like Kₘ and k꜀ₐₜ) for the AP-BCIP interaction are not extensively detailed in general literature, the operational parameters are well-established for achieving optimal signal-to-noise ratios in blotting and staining procedures.

Chromogenic Conversion Mechanisms

Following enzymatic hydrolysis, a multi-step chemical transformation occurs, converting the initial product into a stable, colored dye. This process involves the formation of an intermediate molecule which then undergoes oxidation and dimerization. nih.govcaymanchem.comresearchgate.net

Formation of the Indoxyl Intermediate

The catalytic action of alkaline phosphatase on BCIP involves the cleavage of the phosphate group from the indole (B1671886) ring. nih.govwikipedia.org This hydrolysis reaction yields an inorganic phosphate molecule and a highly reactive intermediate product, 5-bromo-4-chloro-3-indoxyl. nih.govcaymanchem.comyacooscience.com This indoxyl derivative is the direct precursor to the final colored product. nih.govcaymanchem.com

Reaction Scheme: Enzymatic Hydrolysis

| Reactant | Enzyme | Product 1 | Product 2 |

|---|

Spontaneous Oxidation and Dimerization to Indigoid Dyes

The 5-bromo-4-chloro-3-indoxyl intermediate is unstable and undergoes rapid, spontaneous transformation. mdpi.comresearchgate.net In the presence of an oxidizing agent, such as atmospheric oxygen, two molecules of the indoxyl intermediate dimerize. wikipedia.org This dimerization and oxidation process results in the formation of 5,5’-dibromo-4,4’-dichloro-indigo, an intensely colored, water-insoluble blue precipitate. nih.govwikipedia.orgnacalai.com This precipitate deposits directly at the site of the enzymatic reaction, providing precise localization of the target molecule. caymanchem.com

Role of Oxidizing Agents: Nitro Blue Tetrazolium (NBT) in Color Development and Precipitation

To enhance the sensitivity and speed of color development, BCIP is almost always used in combination with an oxidizing agent, most commonly Nitro Blue Tetrazolium (NBT). biocompare.compromega.comresearchgate.netnacalai.com NBT serves a dual purpose in the reaction.

Firstly, it acts as a more efficient oxidizing agent than atmospheric oxygen for the indoxyl intermediate. wikipedia.orgnacalai.com Secondly, during the dimerization of the 5-bromo-4-chloro-3-indoxyl, two reducing equivalents are generated. researchgate.net These reducing agents readily reduce NBT to an intensely colored, insoluble purple precipitate known as NBT-formazan. kementec.comresearchgate.netnacalai.com This NBT-formazan co-precipitates with the 5,5’-dibromo-4,4’-dichloro-indigo dye. nacalai.com The combination of the blue indigo (B80030) dye and the purple formazan (B1609692) precipitate results in a dark blue-purple to black product that is highly stable and provides a significantly amplified signal compared to using BCIP alone. kementec.comnacalai.comresearchgate.net This synergistic reaction makes the BCIP/NBT substrate system a highly sensitive detection method in many molecular and cellular analysis techniques. yacooscience.comnacalai.comcreative-enzymes.com

BCIP/NBT Reaction Summary

| Step | Process | Key Molecules Involved | Result |

|---|---|---|---|

| 1 | Enzymatic Cleavage | BCIP, Alkaline Phosphatase | 5-Bromo-4-chloro-3-indoxyl + Phosphate |

| 2 | Oxidation/Dimerization | 5-Bromo-4-chloro-3-indoxyl | 5,5’-dibromo-4,4’-dichloro-indigo (Blue Precipitate) |

| 3 | Reduction | NBT, Reducing Equivalents | NBT-formazan (Purple Precipitate) |

Redox Chemistry of Indoxyl-NBT Interaction

The core of the detection method lies in a cascade of oxidation-reduction (redox) reactions that follow the initial enzymatic hydrolysis of BCIP. Once alkaline phosphatase dephosphorylates BCIP, it forms 5-bromo-4-chloro-3-indoxyl. wikipedia.org This indoxyl molecule is unstable and readily undergoes oxidation.

In this system, NBT serves as the primary oxidizing agent. bionity.com The 5-bromo-4-chloro-3-indoxyl intermediate possesses reducing equivalents that it transfers to the NBT molecule. researchgate.net Concurrently, the indoxyl molecule itself is oxidized. This oxidation can lead to a dimerization reaction where two oxidized indoxyl molecules combine to form 5,5′-dibromo-4,4′-dichloro-indigo, which is a blue dye. wikipedia.orgresearchgate.net The more prominent reaction, however, involves the reduction of NBT. The transfer of two reducing equivalents from the indoxyl dimerization process reduces NBT to its formazan derivative. researchgate.net This entire sequence ensures that a stable, colored product is generated specifically at the location of the alkaline phosphatase enzyme.

Formation of Insoluble Diformazan Precipitate

The reduction of Nitroblue Tetrazolium (NBT) by the reactive indoxyl intermediate results in the formation of a dark blue to blue-purple, insoluble precipitate known as diformazan. wikipedia.orgkementec.comyacooscience.com This reaction proceeds at a consistent rate, which allows for precise control over the development of the signal. researchgate.net The resulting NBT-formazan precipitate is intensely colored and highly stable, making it ideal for visual detection in assays like Western blots and immunohistochemistry. kementec.comsigmaaldrich.com

Factors Influencing Reaction Performance

The efficacy and reliability of the BCIP/NBT detection system are contingent upon several critical reaction conditions. Optimizing these factors is essential for achieving high sensitivity, low background, and reproducible results. Key parameters include the pH of the reaction buffer, the concentrations of the substrate and enzyme, the duration of the reaction, and various environmental factors that can affect the stability of the final precipitate. researchgate.net

pH Effects on Enzymatic Activity and Chromogen Formation

The pH of the reaction environment has a profound effect on alkaline phosphatase activity. Alkaline phosphatases exhibit optimal enzymatic function in alkaline conditions. ubc.ca Studies have shown that the enzyme's activity can increase more than threefold when the pH is raised from 7.0 to 9.0. ubc.ca The optimal pH for alkaline phosphatase is often cited as being around 9.0 to 10.0. ubc.canih.gov For the BCIP/NBT system specifically, the detection solution's pH is critical and should be carefully controlled, with a pH of 9.5 being recommended for applications like in situ hybridization to ensure optimal color development. sigmaaldrich.com

Both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of alkaline phosphatase increase as the pH becomes more alkaline, suggesting a potential conformational change in the enzyme's active site that facilitates a higher rate of catalysis. ubc.ca The ionization state of amino acid residues within the catalytic site is also altered by pH shifts, which can account for these changes in enzyme kinetics. ubc.ca Therefore, maintaining the recommended alkaline pH is crucial for maximizing the enzymatic reaction that initiates chromogen formation. Many commercial BCIP/NBT substrate solutions are supplied in a buffer with a pH of approximately 9.6. kementec.com

| pH | Relative Alkaline Phosphatase Activity | Vmax (Relative Units) | Km (mg/ml) |

| 7.0 | Baseline | Increases with pH | Increases with pH |

| 7.5 | > Baseline | - | - |

| 8.5 | >> Baseline | - | - |

| 9.0 | > 3x Baseline | Highest | Highest |

| 9.5 | Recommended for BCIP/NBT | - | - |

| 10.0 | Near Optimal | - | - |

This table summarizes findings on how pH affects alkaline phosphatase activity, with data synthesized from sources. ubc.casigmaaldrich.com

Substrate Concentration and Reaction Time Optimization

Optimizing substrate concentration and reaction time is a balancing act between achieving a strong signal and minimizing background interference. researchgate.net The reaction should proceed long enough to generate a sufficient amount of precipitate for detection, but not so long that non-specific staining occurs. kementec.com

Typical incubation times for membrane-based assays range from 5 to 30 minutes. kementec.comsigmaaldrich.com The ideal duration depends on the activity of the enzyme; if color development is too rapid, the formazan deposit may flake off the membrane, while excessively slow development can lead to background staining. kementec.com The reaction can be stopped by washing the membrane thoroughly with deionized water. kementec.comscrippslabs.com

The concentration of the BCIP substrate also influences the reaction rate. At a neutral pH of 7.0, alkaline phosphatase can become saturated at low substrate concentrations (e.g., 0.05 mg/ml of pNPP, a similar substrate). ubc.ca However, at a higher pH of 9.0, the enzyme may not be saturated even with substrate concentrations as high as 1 mg/ml, indicating that higher substrate levels may be needed to achieve maximum reaction velocity at the optimal pH. ubc.ca To control reaction intensity, it is often recommended to adjust the concentration of the enzyme (e.g., the antibody-AP conjugate) rather than diluting the substrate solution. leinco.com

Influence of Environmental Factors on Precipitate Stability

The final diformazan precipitate generated from the BCIP/NBT reaction is known for its high stability. kementec.com It is resistant to fading upon exposure to light and allows for the creation of a permanent record. kementec.comsigmaaldrich.com However, certain environmental factors can influence the integrity and appearance of the precipitate.

Temperature and Storage: Studies have demonstrated that the BCIP/NBT substrate system is highly stable, showing no significant difference in performance when stored at room temperature compared to 4°C over extended periods. seracare.com While the BCIP solution may form a blue precipitate over time, especially at elevated temperatures, this does not appear to significantly affect its performance. seracare.com For long-term storage of the developed membrane, keeping it dry and in the dark, potentially at 2-8°C, is recommended. sigmaaldrich.com

Light and Air: The BCIP/NBT substrate solution is light-sensitive and should be protected from light during incubation. scrippslabs.com Similarly, the final dried membrane should be stored in the dark to ensure long-term stability of the colored precipitate. sigmaaldrich.com The NBT/BCIP reaction is also sensitive to air, and the presence of air bubbles during incubation can lead to the formation of non-specific precipitates. sigmaaldrich.com

Chemical Environment: The chemical environment is critical. Phosphate buffers should not be used, as inorganic phosphate is a potent inhibitor of alkaline phosphatase. kementec.com Additionally, the use of certain mounting media containing xylene should be avoided for microscopy applications, as they can cause the NBT/BCIP precipitate to form crystals. sigmaaldrich.com

| Factor | Influence on Precipitate/Reaction | Recommendations |

| Light | Substrate is light-sensitive; can degrade NBT/BCIP. | Protect substrate and incubation steps from light. Store final membrane in the dark. kementec.comsigmaaldrich.comscrippslabs.com |

| Temperature | Substrate system is stable at both 4°C and room temperature. seracare.com | Store substrate solution at 2-8°C. kementec.comkementec.com |

| Air | Can cause non-specific precipitate formation. sigmaaldrich.com | Avoid air bubbles during incubation. sigmaaldrich.com |

| pH | Optimal enzyme activity at alkaline pH (9.0-10.0). ubc.canih.gov | Use a buffer with a pH of ~9.5. kementec.comsigmaaldrich.com |

| Inhibitors | Inorganic phosphate is a strong inhibitor of alkaline phosphatase. | Do not use phosphate-based buffers. kementec.com |

| Mounting Media | Xylene-containing media can cause crystal formation of the precipitate. sigmaaldrich.com | Use non-xylene based, organic mounting media for microscopy. sigmaaldrich.com |

This table summarizes the influence of various environmental factors on the BCIP/NBT reaction and the resulting precipitate, based on findings from multiple sources.

Advanced Methodological Applications of 5 Bromo 4 Chloro 3 Indoxyl Phosphate in Molecular and Cellular Biology

Immunodetection Techniques

5-Bromo-4-chloro-3-indoxyl phosphate (B84403) (BCIP) is a crucial chromogenic substrate in a variety of immunodetection techniques. Its utility lies in its reaction with the enzyme alkaline phosphatase (AP), which is commonly conjugated to secondary antibodies. This reaction produces a distinct, insoluble colored precipitate, allowing for the visualization of the target antigen. wikipedia.orgthermofisher.combio-rad.com BCIP is frequently used in conjunction with Nitro Blue Tetrazolium (NBT), which enhances the sensitivity of the detection by producing a more intense color. thermofisher.comsigmaaldrich.comrockland.com

Western Blotting for Protein Target Visualization

In Western blotting, BCIP, in combination with NBT, serves as a widely used substrate for the colorimetric detection of proteins. clinisciences.combiocompare.comserva.de Following the transfer of proteins from a gel to a membrane (commonly nitrocellulose or PVDF), the membrane is incubated with a primary antibody specific to the target protein. rockland.comlabmanager.com Subsequently, a secondary antibody conjugated to alkaline phosphatase is introduced. wikipedia.orgrockland.com

The addition of the BCIP/NBT substrate solution initiates an enzymatic reaction. Alkaline phosphatase dephosphorylates BCIP, leading to the formation of an intermediate that, in the presence of NBT, generates a dark blue to purple insoluble precipitate directly on the membrane at the location of the target protein. sigmaaldrich.comrockland.combiocompare.com This allows for the direct visualization of the protein bands without the need for specialized imaging equipment. clinisciences.com The resulting color is stable and does not fade when exposed to light, making it suitable for documentation and long-term storage.

The key features of using BCIP/NBT in Western blotting include its ease of use, cost-effectiveness, and high reproducibility. clinisciences.com The reaction develops at a steady rate, which allows for careful control over the signal intensity. thermofisher.com

Table 1: Characteristics of BCIP/NBT in Western Blotting

| Feature | Description |

|---|---|

| Detection Method | Colorimetric biocompare.com |

| Enzyme | Alkaline Phosphatase (AP) rockland.com |

| Substrate Components | 5-Bromo-4-chloro-3-indoxyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) clinisciences.com |

| Product | Insoluble dark blue to purple precipitate sigmaaldrich.combiocompare.com |

| Compatibility | Nitrocellulose and PVDF membranes clinisciences.com |

| Advantages | Simple, cost-effective, stable signal, no specialized equipment needed clinisciences.com |

Enzyme-Linked Immunosorbent Assay (ELISA) Modifications for Colorimetric Readout

While traditionally associated with precipitating substrates for blotting and histology, modifications of the BCIP system have been adapted for colorimetric readouts in Enzyme-Linked Immunosorbent Assays (ELISA). biocompare.com In a typical ELISA, the final step involves the addition of a substrate that produces a soluble colored product, which is then quantified using a spectrophotometer.

For ELISA applications, proprietary formulations of BCIP analogs have been developed that, in conjunction with NBT or other tetrazolium salts like INT, produce a soluble end product instead of a precipitate. sigmaaldrich.com This allows for the quantification of the alkaline phosphatase activity, which is proportional to the amount of target antigen captured in the well, using a standard ELISA plate reader. This adaptation provides a sensitive and quantifiable colorimetric detection method for ELISA.

Nucleic Acid Detection Methodologies

The application of this compound extends beyond protein detection to the visualization of nucleic acids in various hybridization techniques. Similar to its use in immunodetection, BCIP serves as a substrate for alkaline phosphatase, which can be conjugated to probes that bind to specific DNA or RNA sequences.

In Situ Hybridization (ISH) for Gene Expression Mapping

In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences (DNA or RNA) within a cell or tissue. nacalai.comnih.gov In this method, a labeled nucleic acid probe is hybridized to the target sequence. When the probe is labeled with a molecule that can be linked to alkaline phosphatase (e.g., digoxigenin), the BCIP/NBT substrate system can be used for detection. nacalai.comsigmaaldrich.com

Following the hybridization and washing steps, an antibody conjugated to alkaline phosphatase that recognizes the probe's label is added. The subsequent addition of the BCIP/NBT solution results in the deposition of a purple precipitate at the site of the hybridized probe, thereby revealing the cellular or subcellular location of the target gene or its transcript. gendepot.comnih.gov The color of the precipitate can range from blue to brown or purple, which can be influenced by the abundance of the target mRNA and the pH of the detection buffer. sigmaaldrich.comsigmaaldrich.com

Table 2: Application of BCIP/NBT in In Situ Hybridization

| Parameter | Description |

|---|---|

| Target Molecule | DNA or RNA sequences nacalai.com |

| Detection Principle | Hybridization with a labeled probe followed by enzymatic detection nih.gov |

| Enzyme Conjugate | Alkaline phosphatase-conjugated antibody against the probe label nacalai.com |

| Substrate System | BCIP/NBT gendepot.com |

| Result | Formation of a colored precipitate at the site of the target nucleic acid nih.gov |

| Counterstaining | Compatible with counterstains like Nuclear Fast Red, but requires non-xylene based mounting media sigmaaldrich.com |

Southern and Northern Blotting Applications

BCIP, in conjunction with NBT, is also utilized for the detection of specific DNA and RNA sequences in Southern and Northern blotting, respectively. serva.desigmaaldrich.commpbio.com These techniques involve the separation of DNA (Southern) or RNA (Northern) fragments by gel electrophoresis, followed by their transfer to a solid support membrane. labmanager.com

A labeled probe complementary to the sequence of interest is then hybridized to the membrane. If the probe is linked to an alkaline phosphatase-based detection system, the addition of BCIP/NBT will result in the formation of a colored precipitate on the band containing the target nucleic acid sequence. serva.de While effective, the sensitivity of BCIP/NBT detection in Northern blotting may be a limiting factor for detecting low-abundance transcripts. researchgate.net

Detection of Nucleic Acid Products in PCR-based Assays

While this compound (BCIP) is not directly incorporated into the polymerase chain reaction (PCR) process itself, it serves as a crucial chromogenic substrate in several post-PCR detection methods. These assays leverage the high sensitivity of enzymatic signal amplification to visualize and, in some cases, quantify PCR products. The underlying principle involves the use of an alkaline phosphatase (AP) enzyme conjugate.

In a typical workflow, PCR is performed using primers or probes that are labeled with a molecule, such as biotin or digoxigenin, that can be subsequently recognized by an AP-conjugated binding protein (e.g., streptavidin-AP or anti-digoxigenin-AP). After the amplification step, the PCR products are immobilized, often on a solid support like a microplate well or a nitrocellulose membrane. The immobilized amplicons are then incubated with the AP conjugate, which binds to the labeled PCR products.

Following a washing step to remove any unbound conjugate, the BCIP substrate, usually in combination with Nitro Blue Tetrazolium (NBT), is added. The immobilized alkaline phosphatase enzymatically cleaves the phosphate group from BCIP. This reaction produces a highly reactive indoxyl intermediate that, in the presence of NBT, initiates a redox reaction. The indoxyl derivative is oxidized, and NBT is reduced to an insoluble, dark-purple diformazan precipitate. The accumulation of this colored precipitate at the site of the immobilized PCR product provides a clear visual signal indicating a positive result. The intensity of the color can be correlated with the amount of PCR product, allowing for semi-quantitative analysis. This method offers a non-radioactive and sensitive alternative for the detection of specific DNA or RNA sequences amplified by PCR.

| Assay Component | Function |

| Labeled Primer/Probe | Incorporation into the PCR product for subsequent detection. |

| Alkaline Phosphatase (AP) Conjugate | Binds to the labeled PCR product and catalyzes the colorimetric reaction. |

| This compound (BCIP) | The substrate for alkaline phosphatase. |

| Nitro Blue Tetrazolium (NBT) | An oxidizing agent that forms a colored precipitate upon reduction. |

Microbiological and Histochemical Assays

Detection of Phosphatase Activity in Microbial Cultures

The detection of extracellular phosphatase activity is a key criterion for the identification and characterization of various microorganisms. BCIP serves as an excellent substrate for this purpose in microbiological culture media. When screening for phosphatase-producing microbes, BCIP can be incorporated directly into the agar medium.

Microbial colonies that secrete phosphatases will hydrolyze the BCIP in their vicinity. The enzymatic cleavage of the phosphate group from BCIP results in the formation of 5-bromo-4-chloro-3-indoxyl. This intermediate product undergoes oxidation and dimerization to form a blue, insoluble indigo (B80030) precipitate. Consequently, colonies with phosphatase activity will develop a distinct blue color, allowing for easy visual screening and isolation from non-producing colonies. This method has been successfully employed for the direct screening of both acid and alkaline phosphatase production in various bacteria and fungi. The intensity of the blue color can also provide a qualitative indication of the level of enzyme secretion by the microbial isolate.

| Microorganism Type | Assay Purpose | Observation |

| Bacteria | Screening for phosphatase production. | Blue coloration of colonies or surrounding agar. |

| Fungi | Identification of phosphatase-secreting strains. | Formation of a blue indigo precipitate around the mycelia. |

In-Gel Activity Assays for Enzyme Characterization (e.g., Native-PAGE)

To characterize phosphatase enzymes, in-gel activity assays, often referred to as zymograms, are employed following native polyacrylamide gel electrophoresis (Native-PAGE). This technique allows for the visualization of active phosphatase isoenzymes directly within the gel matrix. After electrophoretic separation of a protein extract under non-denaturing conditions, which preserves the enzyme's native structure and activity, the gel is incubated in a solution containing BCIP.

The phosphatase enzymes that have migrated within the gel will catalyze the hydrolysis of BCIP, leading to the formation of the blue indigo precipitate at the location of the active enzyme. This results in the appearance of distinct blue bands, each representing a different active form or isoenzyme of phosphatase. The intensity of the bands can give a semi-quantitative measure of the enzyme's activity. This method is particularly useful for comparing the phosphatase profiles of different samples or for monitoring enzyme purification.

Reporter Gene Systems (e.g., GUS and AP reporter genes)

Reporter gene assays are a cornerstone of molecular biology, used to study gene expression and regulation. In these systems, the regulatory sequence of a gene of interest is fused to a reporter gene that encodes an easily detectable enzyme.

Alkaline Phosphatase (AP) Reporter Gene: The gene for alkaline phosphatase is a commonly used reporter. When a promoter of interest is active, it drives the transcription and subsequent translation of the AP gene. The resulting enzyme activity can be detected with high sensitivity using BCIP. In the presence of BCIP and NBT, cells or tissues expressing the AP reporter will produce the characteristic dark-purple precipitate, allowing for the spatial and temporal localization of gene expression. The signal can be visually assessed or quantified spectrophotometrically.

GUS Reporter Gene: It is important to distinguish the AP reporter system from the widely used GUS reporter system, which is particularly prevalent in plant molecular biology. The GUS system utilizes the uidA gene from E. coli, which encodes the enzyme β-glucuronidase (GUS). The substrate for GUS is not BCIP, but a structurally similar indolyl derivative, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). wikipedia.orgableweb.orgslideshare.net Hydrolysis of X-Gluc by the GUS enzyme also produces a blue precipitate, indicating the location of gene activity. wikipedia.orgableweb.org While the visual outcome is similar, the enzyme and substrate are distinct from the AP reporter system.

Dual reporter assays, sometimes employing a combination of different reporter enzymes like luciferase and GUS, are also utilized for more complex experimental designs, allowing for the simultaneous monitoring of multiple regulatory events. nih.govnih.govneb.comgenecopoeia.com

| Reporter System | Enzyme | Substrate | Product |

| AP | Alkaline Phosphatase | This compound (BCIP) | Dark-purple precipitate (with NBT) |

| GUS | β-glucuronidase | 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | Blue precipitate |

Innovations and Emerging Research Frontiers Utilizing 5 Bromo 4 Chloro 3 Indoxyl Phosphate

Integration with Advanced Biosensing Platforms

The inherent properties of BCIP as a reliable indicator of enzymatic activity have led to its successful integration into modern biosensing technologies. These platforms leverage the distinct color change produced by the enzymatic hydrolysis of BCIP to enable sensitive and specific detection of target analytes. wikipedia.org

Microfluidic Paper-Based Analytical Devices (μPADs) for Point-of-Care Diagnostics

Microfluidic paper-based analytical devices (μPADs) have emerged as a transformative technology for point-of-care (POC) diagnostics, offering low-cost, portable, and user-friendly solutions. rsc.orgmdpi.com The integration of BCIP into these devices has facilitated the development of sensitive colorimetric assays for alkaline phosphatase. In a typical application, BCIP, often in combination with Nitro Blue Tetrazolium (NBT), is pre-loaded onto the hydrophilic zones of the paper device. researchgate.net When a sample containing ALP is introduced, the enzyme catalyzes the hydrolysis of BCIP, leading to the formation of a colored precipitate, providing a visual and quantifiable readout. researchgate.netresearchgate.net

Researchers have optimized these systems to achieve high sensitivity. For instance, one study reported a limit of detection (LOD) for ALP of 0.78 U L⁻¹, a significant improvement over previous methods on µPADs. researchgate.net This enhanced sensitivity is critical for the early detection of diseases where ALP is a key biomarker. Furthermore, the development of dual-color array-based paper strips allows for semi-quantitative analysis of ALP activity, where the color intensity directly correlates with the enzyme concentration, enabling even untrained users to interpret the results. researchgate.net The application of these BCIP-based µPADs has been successfully demonstrated in the analysis of spiked real samples, indicating their potential for clinical diagnostics. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Enzyme Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, enabling ultrasensitive detection. mdpi.comscienceopen.com The integration of BCIP with SERS has opened new avenues for the detection of ALP activity at extremely low concentrations. In one innovative approach, gold nanoparticles (AuNPs) were utilized as the SERS-active material. nih.gov The enzymatic hydrolysis of BCIP by ALP results in the formation of an indigo (B80030) dye. This dye, in the presence of the AuNPs, produces a strong and detectable SERS signal, allowing for the quantification of ALP activity. nih.gov This method has shown promise for detecting ALP at ultralow concentrations, highlighting the potential of SERS in conjunction with BCIP for highly sensitive enzymatic assays. nih.gov The ability of SERS to provide a unique spectral fingerprint for the product of the enzymatic reaction enhances the specificity and reliability of the detection method. mdpi.com

Electrochemical Detection Systems for Indoxyl Phosphate (B84403) Substrates

Electrochemical biosensors offer a rapid, sensitive, and cost-effective alternative to traditional optical methods for enzyme detection. rsc.org Systems designed for the detection of ALP often utilize indoxyl phosphate substrates, including BCIP. The principle behind these sensors is the electrochemical detection of the product formed upon enzymatic hydrolysis of the substrate. For instance, the enzymatic reaction can produce an electroactive species that can be subsequently oxidized or reduced at an electrode surface, generating a measurable current that is proportional to the enzyme's concentration. nih.gov

Recent advancements have focused on developing one-step, disposable biosensors. One such biosensor is based on the detection of phenol (B47542) produced from the enzymatic decomposition of a phenyl phosphate substrate by ALP. mdpi.com While not directly using BCIP, this demonstrates the principle applicable to indoxyl phosphate substrates. The resulting phenol can be electrochemically oxidized, and the generated current provides a quantitative measure of ALP activity. mdpi.com Research has also explored the use of various electrode materials and modifications to enhance the sensitivity and selectivity of these sensors. researchgate.net The development of such electrochemical systems for indoxyl phosphate substrates holds significant promise for the creation of portable and efficient point-of-care diagnostic tools for a range of clinical and in vitro applications. rsc.orgresearchgate.net

Development of Novel 5-Bromo-4-chloro-3-indoxyl Phosphate Conjugates and Derivatives

To expand the utility of BCIP and tailor its properties for specific applications, researchers have been actively involved in the synthesis and exploration of novel conjugates and derivatives. These efforts aim to create new substrates with unique characteristics, such as altered enzymatic specificity and different chromogenic or fluorogenic outputs.

Synthesis of Modified Indoxyl Phosphates (e.g., Choline (B1196258) Phosphate Conjugates)

A significant area of research has been the synthesis of modified indoxyl phosphates to create substrates for enzymes other than alkaline phosphatase. A notable example is the development of 5-Bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate designed for the detection of phosphatidylcholine-specific phospholipase C (PC-PLC). researchgate.netbiosynth.com This enzyme is produced by several bacteria, including species of the Bacillus cereus group, making its detection important for clinical and food microbiology. researchgate.net

An efficient synthetic route for this choline phosphate conjugate has been reported, overcoming previous challenges associated with purification of intermediates. researchgate.net This novel substrate, upon enzymatic cleavage by PC-PLC, releases the 5-bromo-4-chloro-3-indoxyl, which then dimerizes to form the characteristic blue precipitate. The development of such targeted substrates enables the specific identification and enumeration of microorganisms based on their unique enzymatic activities. researchgate.net

Exploration of Alternative Chromophores and Precipitate Characteristics (e.g., Pink/Red BCIP)

While the blue-purple precipitate formed from BCIP in the presence of NBT is widely used, there is growing interest in developing alternative chromophores to enable multi-color detection schemes. sigmaaldrich.comwikipedia.org This is particularly valuable in techniques like in situ hybridization (ISH), where the simultaneous visualization of multiple targets is required.

High-Throughput Screening and Automation of BCIP-based Assays

The adaptation of this compound (BCIP) for high-throughput screening (HTS) and automated systems represents a significant leap in streamlining the detection of enzymatic activities, particularly of phosphatases. HTS platforms, which integrate robotic handling, automated liquid dispensers, and sensitive detectors, are pivotal in modern drug discovery and diagnostics, enabling the rapid screening of thousands of compounds. researchgate.netnih.govnih.gov While BCIP has traditionally been a reliable chromogenic substrate for manual assays like Western blotting and immunohistochemistry, its properties are also amenable to automation, offering the potential for accelerated and large-scale analyses. sigmaaldrich.commpbio.combiotium.com

The core of automating BCIP-based assays lies in miniaturizing the reaction into microplate formats, typically 384- or 1536-well plates, which are then handled by robotic systems. nih.govspringernature.com These systems can precisely dispense reagents, including the BCIP substrate and the enzyme samples (e.g., cell lysates containing phosphatases), into the wells. Following an incubation period to allow for the enzymatic reaction and color development, the plates are read by automated plate readers that quantify the absorbance of the resulting indigo dye. nih.gov This process allows for the screening of large libraries of potential enzyme inhibitors or activators in a fraction of the time required for manual methods. nih.govresearchgate.net

A key area of innovation is the integration of BCIP with high-content screening (HCS) platforms. HCS combines automated microscopy with sophisticated image analysis software to extract multiparametric data from cells. wikipedia.orgalitheagenomics.comcorelifeanalytics.com In this context, BCIP acts as a reporter for endogenous or engineered phosphatase activity within cells. Automated microscopes capture high-resolution images of the stained cells in microplates, and image analysis algorithms can then quantify the intensity and subcellular localization of the blue precipitate. corelifeanalytics.comnih.gov This approach provides a more detailed, phenotypic understanding of a compound's effect on cellular pathways involving phosphatases.

The development of robust HTS platforms for phosphatases is an active area of research. nih.govnih.gov While many screens utilize fluorescent substrates, the intense and stable color of the BCIP-derived precipitate makes it a viable alternative for absorbance-based HTS. sigmaaldrich.com The primary challenges in adapting BCIP for HTS include optimizing reaction kinetics for microplate formats, ensuring the insolubility of the final product does not interfere with automated readers, and developing sensitive enough detection for miniaturized assay volumes. nih.gov

Interactive Table: Key Components in Automated BCIP-based Assays

| Component | Function | Relevance to BCIP Assays |

| Robotic Liquid Handlers | Precisely dispense small volumes of liquids (reagents, compounds, cell suspensions). | Automates the addition of BCIP substrate, enzyme samples, and test compounds to microplates. |

| Microplates (384/1536-well) | Miniaturized platforms for running a large number of parallel reactions. | Enables high-throughput screening of numerous samples with minimal reagent consumption. |

| Automated Incubators | Provide a controlled environment for the enzymatic reaction to occur. | Ensures consistent temperature and humidity for the alkaline phosphatase-catalyzed hydrolysis of BCIP. |

| Automated Plate Readers | Detect and quantify the signal generated in the assay. | Measures the absorbance of the insoluble purple/blue precipitate formed from BCIP. |

| High-Content Imaging Systems | Automated microscopes that capture high-resolution images of cells in microplates. | Allows for the quantification and spatial analysis of BCIP staining within cells, providing phenotypic data. |

| Image Analysis Software | Processes images to extract quantitative data. | Segments cells and quantifies the intensity and distribution of the BCIP-derived precipitate. |

Computational Modeling and Simulation of Indoxyl Chromogenesis

The process of color formation, or chromogenesis, from this compound (BCIP) is a complex sequence of chemical reactions that is increasingly being explored through computational modeling and simulation. researchgate.netmdpi.comresearchgate.net This approach offers a deeper, mechanistic understanding of the hydrolysis and subsequent oxidative dimerization that leads to the formation of the intensely colored 5,5′-dibromo-4,4′-dichloro-indigo dye. researchgate.netnacalai.comwikipedia.org

The chromogenic process begins with the enzymatic hydrolysis of the phosphate group from BCIP by alkaline phosphatase, yielding 5-bromo-4-chloro-3-indoxyl. This indoxyl intermediate is highly reactive. mdpi.comresearchgate.net Computational studies, particularly those employing quantum mechanics, can model the electronic structure and reactivity of this intermediate. nih.gov Such models can help to predict its stability and the energetic favorability of different reaction pathways.

The subsequent and crucial step is the dimerization and oxidation of two 5-bromo-4-chloro-3-indoxyl molecules to form the final indigo dye. researchgate.netresearchgate.net This is believed to proceed through radical intermediates. researchgate.net Computational simulations can be used to investigate the potential energy surface of this reaction, identifying the transition states and intermediates involved in the dimerization. nih.govnih.gov For instance, density functional theory (DFT) calculations can be applied to study the mechanism of oxidation of indole (B1671886) derivatives, providing insights into the electron transfer processes that are critical for dye formation. nih.govcopernicus.org

Furthermore, computational studies on the spectroscopic properties of indigo and its halogenated derivatives can help to explain the intense color of the final product. researchgate.net Time-dependent density functional theory (TD-DFT) can be used to calculate the absorption spectra of these dyes, correlating their electronic structure with their characteristic blue-purple color. These theoretical calculations complement experimental data and provide a more complete picture of the chromogenic process at a molecular level.

Interactive Table: Computational Approaches to Indoxyl Chromogenesis

| Computational Method | Application to BCIP Chromogenesis | Insights Gained |

| Quantum Mechanics (QM) | Modeling the electronic structure and reactivity of the 5-bromo-4-chloro-3-indoxyl intermediate. | Understanding the stability of the intermediate and the energetics of the initial hydrolysis step. |

| Density Functional Theory (DFT) | Investigating the mechanism of oxidation and dimerization of the indoxyl intermediate. | Elucidating the role of radical intermediates and electron transfer in the formation of the final dye. |

| Kinetic Modeling | Simulating the time-course of the entire chromogenic reaction. | Predicting the rate of color formation under different experimental conditions and the effect of oxidants like NBT. |

| Time-Dependent DFT (TD-DFT) | Calculating the electronic absorption spectra of the final 5,5′-dibromo-4,4′-dichloro-indigo dye. | Explaining the origin of the intense blue-purple color based on the molecule's electronic transitions. |

| Molecular Dynamics (MD) Simulation | Simulating the interaction of the substrate with the active site of alkaline phosphatase. | Providing insights into the binding mode and the initial enzymatic hydrolysis step. |

Comparative Analysis and Future Directions of 5 Bromo 4 Chloro 3 Indoxyl Phosphate Research

Comparison with Alternative Chromogenic Substrates for Alkaline Phosphatase

5-Bromo-4-chloro-3-indoxyl phosphate (B84403) (BCIP) is a prominent chromogenic substrate for the enzyme alkaline phosphatase (AP), but it is one of several options available to researchers. wikipedia.org Its utility is best understood in comparison with other substrates, each with distinct properties and optimal applications. The most common partner for BCIP is Nitro Blue Tetrazolium (NBT), which acts as an oxidant to produce a stable, insoluble, dark blue-to-purple diformazan precipitate. wikipedia.orgbiotium.comwikipedia.orgthermofisher.com This BCIP/NBT system is a cornerstone of techniques requiring signal localization, such as Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH). biocompare.comdcfinechemicals.com

Alternative substrates offer different colors, sensitivities, and solubilities. One of the most common is p-Nitrophenyl Phosphate (PNPP). When hydrolyzed by alkaline phosphatase, PNPP produces p-nitrophenol, a yellow, water-soluble product. fishersci.co.ukyacooscience.com This solubility makes PNPP ideal for quantitative, solution-based assays like the enzyme-linked immunosorbent assay (ELISA), where the absorbance of the solution is measured spectrophotometrically. yacooscience.comsigmaaldrich.com However, its soluble nature renders it unsuitable for blotting or histochemical techniques where a precipitated, localized signal is necessary. sigmaaldrich.com In a direct comparison for in-gel glucan phosphatase detection, PNPP was found to be a more sensitive substrate than BCIP/NBT. yacooscience.com

Other precipitating substrates provide alternatives to the blue color of BCIP/NBT. For instance, the Fast Red TR/Naphthol AS-MX phosphate system yields an intense red, insoluble product. sigmaaldrich.com This substrate is useful in IHC and Western blotting, offering a different color for contrast or double-labeling experiments. sigmaaldrich.comabcam.com However, the BCIP/NBT system is generally considered more sensitive than Fast Red. sigmaaldrich.com Furthermore, derivatives of BCIP itself have been developed to expand the color palette, including BCIP Red, which produces a red precipitate (λmax 565 nm), and BCIP Pink, which yields a pink-colored product (λmax 540 nm). biotium.com

The following table provides a comparative overview of common chromogenic substrates for alkaline phosphatase.

| Substrate System | Enzyme | Product Color | Product Solubility | Primary Applications |

| BCIP/NBT | Alkaline Phosphatase | Dark Blue / Purple | Insoluble (Precipitate) | Western Blot, IHC, ISH biocompare.comsigmaaldrich.com |

| p-Nitrophenyl Phosphate (PNPP) | Alkaline Phosphatase | Yellow | Soluble | ELISA fishersci.co.uksigmaaldrich.com |

| Fast Red TR / Naphthol AS-MX | Alkaline Phosphatase | Red | Insoluble (Precipitate) | IHC, Western Blot sigmaaldrich.comabcam.com |

| BCIP Red / NBT | Alkaline Phosphatase | Red | Insoluble (Precipitate) | IHC, Western Blot, ISH biotium.com |

| BCIP Pink / NBT | Alkaline Phosphatase | Pink | Insoluble (Precipitate) | IHC, Western Blot, ISH biotium.com |

Evaluation of Sensitivity, Resolution, and Signal Stability across Methodologies

The performance of the BCIP/NBT substrate system is notable for its high sensitivity, sharp resolution, and excellent signal stability, making it a reliable choice for various applications. thermofisher.comnacalai.com

Sensitivity: The combination of BCIP with NBT yields an intense precipitate, providing significantly greater sensitivity than when either substrate is used alone. thermofisher.comfishersci.co.uk In Western blotting, the system is capable of detecting protein amounts in the nanogram range; one protocol notes that concentrations above 100 ng are visible almost immediately, while another reports detection of as little as 0.2 µg of protein. nacalai.combio-rad.com The reaction proceeds at a steady rate, allowing for extended incubation times (e.g., several hours) to maximize sensitivity for low-abundance targets, although this may also increase background. thermofisher.combio-rad.com When compared to other chromogenic options for histochemistry, BCIP/NBT is generally more sensitive than substrates like Naphthol-AS-BI-phosphate (NABP)/New Fuchsin and Fast Red. sigmaaldrich.comnih.gov

Resolution: A key advantage of the BCIP/NBT system is the characteristically sharp band resolution it produces in Western blotting, with minimal background staining on the membrane. fishersci.co.uk The reaction forms a fine, insoluble precipitate that localizes precisely at the site of enzymatic activity. nih.gov This high degree of localization is critical for cellular and tissue-based applications like immunohistochemistry and in situ hybridization, where visualizing the exact position of a target protein or nucleic acid is paramount.

Signal Stability: The dark blue/purple NBT-diformazan product is highly insoluble in water and stable, which is advantageous for documentation and long-term storage. biocompare.comsigmaaldrich.combio-rad.com Once developed and washed, the stained membrane can be dried and stored in the dark for extended periods without significant signal loss. nacalaiusa.com In histochemical applications, the precipitate is generally stable; however, some protocols advise against using xylene-containing mounting media, which can cause the colored precipitate to form crystals or fade. sigmaaldrich.com Using aqueous mounting media or performing a post-staining fixation step can help preserve the signal integrity in tissue sections. nacalaiusa.comsigmaaldrich.com The reaction product is also insoluble in alcohol, which can be a limitation for certain dehydration and mounting procedures. sigmaaldrich.comnacalaiusa.com

The table below summarizes the performance characteristics of BCIP/NBT across different methodologies.

| Methodology | Sensitivity | Resolution | Signal Stability |

| Western Blotting | High (nanogram to microgram detection) nacalai.combio-rad.com | Excellent, produces sharp bands with low background fishersci.co.uk | High; dried membranes are stable when stored protected from light nacalaiusa.com |

| Immunohistochemistry (IHC) | High; more sensitive than Fast Red sigmaaldrich.com | High; provides precise localization of the target nih.gov | Good; stable in aqueous mounting media, but can fade or crystallize in xylene-based media sigmaaldrich.com |

| In Situ Hybridization (ISH) | High | Excellent; allows for well-resolved signal localization sigmaaldrich.com | Good; post-fixation can prevent signal loss during subsequent processing steps sigmaaldrich.com |

Addressing Challenges in Background Staining and Signal-to-Noise Ratios

While the BCIP/NBT system is robust, achieving optimal results requires managing potential issues like non-specific background staining to ensure a high signal-to-noise ratio.

A primary source of background in tissue-based applications is the presence of endogenous alkaline phosphatase enzymes. thermofisher.com These enzymes, naturally present in tissues like the liver, kidney, and intestine, can hydrolyze BCIP, leading to non-specific signal generation. thermofisher.comresearchgate.net This issue can be effectively addressed by adding an inhibitor to the substrate solution. Levamisole (B84282) is a commonly used inhibitor that specifically blocks most endogenous AP activity without affecting the calf intestinal alkaline phosphatase typically used in enzyme conjugates. thermofisher.comthermofisher.comihcworld.com

High background can also arise from procedural factors. Using an excessive concentration of the alkaline phosphatase-conjugated antibody can lead to non-specific binding and a general increase in background color. nacalaiusa.com Therefore, optimizing the antibody concentration is a critical step. Similarly, insufficient washing after antibody incubations can leave residual, unbound conjugate that will generate background signal. nacalaiusa.com It is recommended to use a Tris-buffered saline (TBS) solution for washing, as phosphate-buffered saline (PBS) can inhibit alkaline phosphatase activity. nacalai.com

The stability of the substrate solution itself is another consideration. The BCIP/NBT solution should be prepared fresh before use, as prolonged exposure to light and air can cause the solution to auto-oxidize and form precipitates, which can settle on the membrane or tissue and create high background. bio-rad.comsigmaaldrich.com If precipitates are observed in stock solutions, they should be removed by warming or centrifugation before use. sigmaaldrich.com Ensuring the detection buffer is at the correct pH (typically 9.5) is also crucial for optimal enzyme activity and minimizing non-specific reactions. sigmaaldrich.com

Key Strategies for Improving Signal-to-Noise Ratio:

Inhibit Endogenous Enzymes: Add levamisole to the substrate buffer when working with tissues known to have high endogenous AP activity. thermofisher.comthermofisher.com

Optimize Reagent Concentrations: Titrate primary and secondary antibody concentrations to find the optimal balance between specific signal and background. researchgate.netsigmaaldrich.com

Thorough Washing: Perform adequate washes with an appropriate buffer (e.g., TBS with Tween 20) to remove unbound antibodies and reagents. nacalai.comnacalaiusa.com

Proper Blocking: Use effective blocking buffers, such as those containing bovine serum albumin (BSA) or non-fat milk, to prevent non-specific antibody binding. thermofisher.com

Fresh Substrate Preparation: Prepare the BCIP/NBT working solution immediately before use and protect it from light. bio-rad.comcarlroth.com

Prospective Research Avenues and Untapped Potentials of Indoxyl Phosphate Chemistry

The foundational chemistry of 5-Bromo-4-chloro-3-indoxyl phosphate continues to inspire new avenues of research aimed at enhancing detection methodologies. A significant area of development is the expansion of the chromogenic palette. The creation of BCIP derivatives that produce different colors, such as the red-forming BCIP Red and pink-forming BCIP Pink, opens up possibilities for multiplexing. biotium.combiotium.com Researchers can potentially use these varied substrates in combination to simultaneously detect multiple targets in a single Western blot or tissue section, with each target identified by a distinct color.

Beyond chromogenic detection, there is a growing interest in developing fluorogenic substrates based on indoxyl chemistry. These substrates are initially non-fluorescent but are converted by alkaline phosphatase into a highly fluorescent, precipitating product. A novel example is 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone (CPPCQ), which provides a photostable and well-resolved fluorescent signal, demonstrating superior sensitivity in some applications compared to traditional methods. researchgate.net This shift towards fluorescence allows for quantitative analysis and higher sensitivity, which is crucial for detecting low-abundance targets.

The core structure of indoxyl phosphate also serves as a versatile scaffold for creating substrates for other classes of enzymes. By modifying the phosphate group and the indole (B1671886) ring, chemists can design specific substrates for other hydrolases, such as phosphatidylinositol-specific phospholipase C. nih.gov This adaptability suggests that the fundamental principles of indoxyl-based detection—enzymatic cleavage leading to dimerization and precipitation or fluorescence—can be applied to develop novel assays for a wide range of enzymes involved in cellular signaling and metabolism. Future research will likely focus on creating more sensitive, stable, and multiplex-capable indoxyl-based probes, potentially integrating them into advanced biosensor platforms for diagnostics and life sciences research.

Q & A

Q. What is the recommended protocol for using BCIP in alkaline phosphatase (AP)-based detection assays?

BCIP is typically paired with Nitroblue Tetrazolium (NBT) in AP-linked assays (e.g., Western blot, ELISA). Dissolve BCIP (disodium salt) in aqueous buffers (pH 9.0–9.5) or BCIP p-toluidine salt in dimethylformamide (DMF) for solubility. Incubate with NBT (0.1–0.3 mg/mL) at room temperature, monitoring color development until optimal signal-to-noise ratio is achieved .

Q. How should BCIP be stored to maintain stability?

BCIP salts (e.g., disodium, p-toluidine) are light-sensitive and require storage below -20°C in airtight containers. Lyophilized forms remain stable for >2 years under these conditions, while prepared solutions should be used immediately to prevent hydrolysis .

Q. What are the key differences between BCIP disodium salt and p-toluidine salt?

The disodium salt (water-soluble) is preferred for aqueous reaction buffers, whereas the p-toluidine salt requires organic solvents like DMF. The latter may reduce background in hydrophobic environments. Purity (>98%) and stoichiometric ratios should be verified for reproducibility .

Q. What safety precautions are critical when handling BCIP?

Use gloves, lab coats, and eye protection to avoid skin/eye contact. BCIP p-toluidine salt is combustible (flash point 58°C) and requires ventilation. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can BCIP/NBT reaction conditions be optimized to enhance detection sensitivity?

- pH Adjustment : AP activity peaks at pH 9.5–10.0; buffer systems (e.g., Tris-HCl, diethanolamine) should maintain this range.

- Substrate Concentration : Titrate BCIP (0.05–0.2 mg/mL) and NBT (0.1–0.3 mg/mL) to balance sensitivity and background.

- Incubation Time : Shorter durations (5–15 min) reduce nonspecific precipitation, while longer times (30+ min) enhance low-abundance target detection .

Q. What causes high background noise in BCIP-based assays, and how can it be mitigated?

- Non-specific AP Activity : Use levamisole (1–5 mM) to inhibit endogenous intestinal AP in tissue samples.

- Substrate Overload : Reduce BCIP/NBT concentrations and include blocking agents (e.g., BSA, casein) in the reaction buffer.

- Incomplete Washing : Increase post-primary antibody wash cycles (3–5×) with PBS-Tween to remove unbound reagents .

Q. What alternative chromogenic substrates can be used alongside BCIP for comparative studies?

- PNPP (p-Nitrophenyl Phosphate) : Yields soluble yellow product for kinetic ELISA readings.

- Magenta-Phos (5-Bromo-6-chloro-3-indolyl phosphate) : Produces red precipitates for multiplex staining.

- X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside) : Used in β-galactosidase assays for co-detection .

Q. How can BCIP be integrated with chemiluminescent or fluorescent methods for multiplex detection?

- Sequential Staining : Perform BCIP/NBT chromogenic detection first, then strip membranes and reprobe with chemiluminescent substrates (e.g., CDP-Star).

- Dual-Enzyme Systems : Use AP with BCIP and HRP with TMB for simultaneous targets. Ensure spectral separation of reaction products .

Q. What analytical methods validate BCIP purity and batch consistency?

- HPLC : Monitor peak retention times and area-under-curve (AUC) to confirm >98% purity.

- Mass Spectrometry : Verify molecular weight (e.g., disodium salt: 397.46 g/mol) and detect trace impurities .

Methodological Notes

- Data Contradictions : Some studies report variable BCIP/NBT precipitation rates under humid conditions; pre-drying membranes or using desiccants can improve uniformity .

- Experimental Design : Include negative controls (AP-free samples) and standard curves to quantify linear dynamic ranges in quantitative assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.